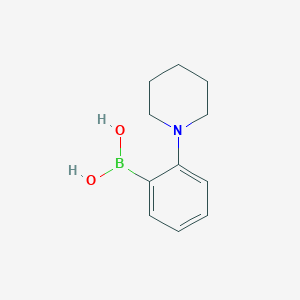

2-(1-Piperidinyl)phenylboronic acid

Vue d'ensemble

Description

2-(1-Piperidinyl)phenylboronic acid: is an organoboron compound with the molecular formula C11H16BNO2 It is characterized by the presence of a piperidine ring attached to a phenylboronic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)phenylboronic acid typically involves the following steps:

Formation of the Piperidine Derivative: The initial step involves the formation of the piperidine derivative through the reaction of piperidine with a suitable phenyl halide under basic conditions.

Borylation: The piperidine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron or tetrahydroxydiboron. This step is often catalyzed by a transition metal catalyst like palladium.

Hydrolysis: The final step involves the hydrolysis of the boronate ester to yield the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Piperidinyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Piperidine derivatives with various functional groups.

Applications De Recherche Scientifique

2-(1-Piperidinyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

Biology: The compound is used in the development of sensors for detecting biological molecules such as glucose.

Industry: The compound is used in the synthesis of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 2-(1-Piperidinyl)phenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Similar structure but lacks the piperidine ring.

4-(1-Piperidinyl)phenylboronic acid: Similar structure with the piperidine ring in a different position.

2-(1-Morpholinyl)phenylboronic acid: Similar structure with a morpholine ring instead of a piperidine ring.

Uniqueness

2-(1-Piperidinyl)phenylboronic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and the development of novel materials and pharmaceuticals.

Activité Biologique

2-(1-Piperidinyl)phenylboronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16BNO2

- Molecular Weight : 217.08 g/mol

The presence of the piperidine ring enhances its solubility and biological activity, making it a valuable candidate in medicinal chemistry.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study comparing phenylboronic acid (PBA) with boric acid (BA) found that PBA effectively inhibited the migration of prostate and breast cancer cells at concentrations as low as 1 µM, while not affecting non-tumorigenic cells . This selective inhibition suggests that this compound may similarly target cancerous cells without harming normal tissues.

Table 1: Comparison of Inhibitory Effects on Cancer Cell Migration

| Compound | Effective Concentration | Cancer Cell Lines Tested | Non-Tumorigenic Cell Lines Tested |

|---|---|---|---|

| Boric Acid (BA) | ≤500 µM | DU-145, ZR-75-1 | RWPE-1, MCF-10A |

| Phenylboronic Acid (PBA) | 1 µM | DU-145, PC-3 | RWPE-1 |

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. Boronic acids can bind to diols in glycoproteins and other biomolecules, potentially altering their function. This interaction can interfere with signaling pathways associated with cancer cell proliferation and migration .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that boronic acids possess antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is an area of ongoing research.

Study on Cancer Cell Migration

A significant study investigated the effects of various boronic acid derivatives on cancer cell migration. The findings suggested that compounds similar to this compound could inhibit migration in a dose-dependent manner. The study highlighted the potential for these compounds to serve as therapeutic agents in preventing metastasis in cancers such as prostate and breast cancer .

Antagonism of Chemokine Receptors

Another area of research has focused on the role of boronic acids in modulating chemokine receptors involved in inflammation and cancer progression. For instance, a study identified a novel boronic acid antagonist that inhibited CXCR1 and CXCR2 receptors, which are crucial in inflammatory responses and tumor progression. This suggests that this compound may also play a role in modulating immune responses .

Propriétés

IUPAC Name |

(2-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZUBLWFOBRQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400623 | |

| Record name | 2-(1-PIPERIDINYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050505-85-5 | |

| Record name | B-[2-(1-Piperidinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050505-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-PIPERIDINYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.